7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Descripción
BenchChem offers high-quality 7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-6-33-19-13-12-17(14-20(19)32-5)22-21(23(31)27-18-11-9-8-10-15(18)3)16(4)26-24-28-25(34-7-2)29-30(22)24/h8-14,22H,6-7H2,1-5H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBRAKSUZIPRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrimidines. This class is recognized for its diverse pharmacological activities, including potential anti-cancer and anti-inflammatory properties. The compound's intricate structure, comprising multiple functional groups, suggests significant biological activity that warrants thorough investigation.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The structural representation includes:
- Triazole and Pyrimidine Rings : These heterocyclic structures are known for their biological significance.
- Functional Groups : The presence of ethoxy, methoxy, and ethylsulfanyl groups may enhance the compound's solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, and reagents such as triethylamine or cesium carbonate are frequently employed to facilitate the reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally similar to our target have shown significant cytotoxic activity against various cancer cell lines. In a study evaluating derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, certain analogs exhibited IC50 values as low as 29 μM against HeLa cells . This suggests that modifications in the structure can lead to enhanced biological effects.
Antifungal Activity
Triazolo-pyrimidines have also been investigated for their antifungal properties. Compounds within this category have demonstrated activity against pathogens like Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . These findings indicate a promising antifungal profile for derivatives of this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in various studies. The modulation of inflammatory pathways by triazolo-pyrimidines suggests that our target compound may also exhibit such properties, although specific data on this compound's anti-inflammatory activity remains limited.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for this triazolopyrimidine derivative?
The compound can be synthesized via multi-step protocols , often involving:
- One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, substituted aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) to form the triazolopyrimidine core .
- Halogenation/Suzuki coupling : Introducing aryl groups (e.g., 4-ethoxy-3-methoxyphenyl) via palladium-catalyzed cross-coupling reactions .
- Solvent optimization : Use of polar aprotic solvents (DMF, DMSO) for cyclization steps, with reaction temperatures ranging from 80–120°C .
Q. Key considerations :
Q. What analytical methods are critical for structural characterization?
- NMR spectroscopy : and NMR identify substituent patterns (e.g., ethylsulfanyl at C2, ethoxy-methoxyphenyl at C7). For example, NMR signals for methyl groups appear at δ 2.44–2.76 ppm .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with DMF in co-crystals) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 439–493 for analogs) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substituent effects are critical for target engagement:
Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like viral proteases or kinases .
Q. How can contradictions in biological data be resolved?
Discrepancies in IC values or assay outcomes may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength alter compound solubility and target interaction .
- Substituent stereochemistry : Cis/trans configurations in analogs (e.g., benzylidene groups) impact activity unpredictably .
- Cellular uptake : LogP values >3.5 correlate with poor permeability in cell-based assays, requiring prodrug strategies .
Q. Resolution strategies :
Q. What catalytic systems optimize the synthesis of triazolopyrimidine derivatives?
- Heterogeneous catalysts : APTS-silica composites improve yields (up to 65%) in one-pot syntheses by facilitating imine formation .
- Microwave-assisted synthesis : Reduces reaction time from 10 hours to 2 hours for cyclocondensation steps, minimizing side products .
- Flow chemistry : Enables continuous production of intermediates (e.g., diphenyldiazomethane) with precise temperature control (Δ±2°C) .
Experimental design : Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) and reduce resource expenditure .
Q. How does the compound interact with biological targets at the molecular level?
- Dihydroorotate dehydrogenase (DHODH) inhibition : The triazolopyrimidine core chelates the enzyme’s flavin cofactor, disrupting pyrimidine biosynthesis in parasites .
- Kinase inhibition : The C6 carboxamide forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase), as shown in docking studies (ΔG = −9.2 kcal/mol) .
- DNA intercalation : Planar aromatic systems (e.g., pyrimidine-thiazole hybrids) stabilize interactions with DNA grooves, inducing apoptosis in cancer cells .
Validation : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step to remove byproducts .
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups with TBSCl) during harsh reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
